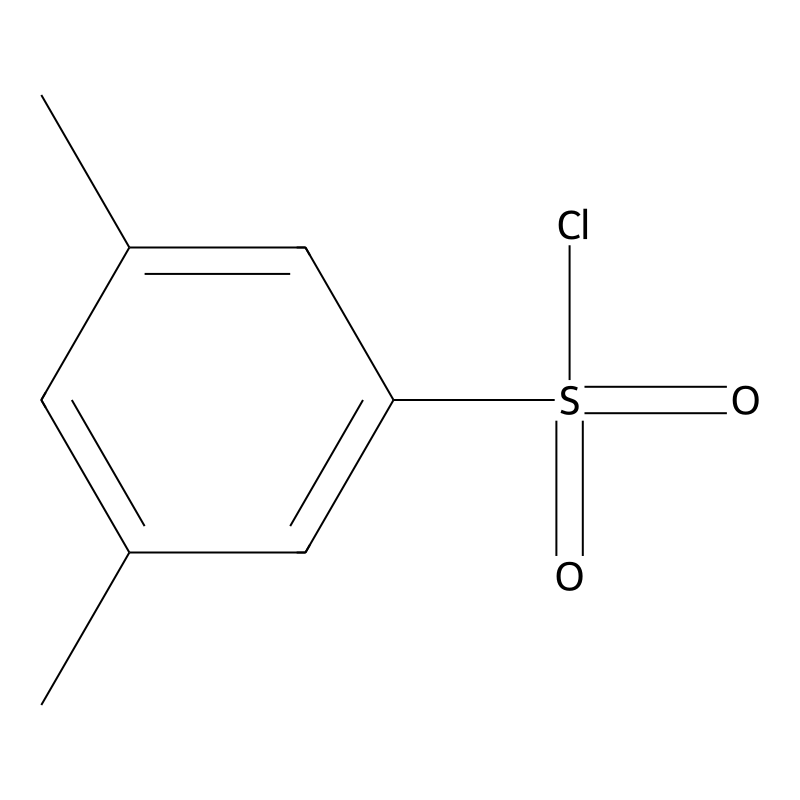

3,5-Dimethylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C₈H₉ClO₂S and a molecular weight of approximately 204.67 g/mol. It is characterized by a sulfonyl chloride functional group attached to a dimethyl-substituted benzene ring. This compound typically appears as a colorless to pale yellow liquid and has a melting point range of 92-94°C . It is primarily used in organic synthesis and can serve as a versatile reagent for various chemical transformations.

3,5-Dimethylbenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

Proper handling procedures include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

- Avoiding contact with skin, eyes, and clothing.

- Working in a well-ventilated area.

- Following safe disposal practices according to local regulations.

Synthesis and modification of organic molecules:

3,5-Dimethylbenzenesulfonyl chloride (also known as m-Xylyl chloride) finds application in organic synthesis as a versatile building block for the introduction of the 3,5-dimethylbenzenesulfonyl (Mes) group onto various organic molecules. The Mes group acts as a protecting group for amines and alcohols, allowing for selective modification of other functionalities within the molecule. PubChem, National Institutes of Health: )

Here are some specific examples of its use:

- Protection of amines: Mesylation of amines protects the amine group from unwanted reactions while allowing manipulation of other functionalities on the molecule. Subsequent deprotection under specific conditions liberates the free amine. [ScienceDirect, A Comprehensive Guide to the Synthesis of Drugs]

- Synthesis of heterocycles: The Mes group can be employed as a precursor for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. This is achieved through reactions like nucleophilic aromatic substitution, where the chloride group is displaced by a nucleophile to form the desired heterocycle. [ScienceDirect, Comprehensive Heterocyclic Chemistry II]

Medicinal chemistry:

Due to its ability to modify the properties of molecules, 3,5-dimethylbenzenesulfonyl chloride finds potential applications in medicinal chemistry. The Mes group can be introduced into drug candidates to:

- Improve pharmacokinetic properties: By altering the molecule's solubility, lipophilicity, and metabolic stability, the Mes group can potentially enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles. [Royal Society of Chemistry, Chemical Society Reviews]

- Modulate biological activity: The presence of the Mes group can influence the interaction of the molecule with its target, potentially leading to enhanced potency, selectivity, or reduced off-target effects. [American Chemical Society, Journal of Medicinal Chemistry]

- Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.

- Formation of Sulfonamides: Reacting with amines results in the formation of sulfonamides, which are important intermediates in pharmaceuticals.

- Coupling Reactions: It can be used in coupling reactions to synthesize more complex molecules, such as hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate) .

Several methods exist for the synthesis of 3,5-dimethylbenzenesulfonyl chloride:

- Sulfonation of 3,5-Dimethylbenzene: The compound can be synthesized by treating 3,5-dimethylbenzene with chlorosulfonic acid followed by chlorination.

- Direct Chlorination: Another method involves the direct chlorination of 3,5-dimethylbenzenesulfonic acid using thionyl chloride or phosphorus pentachloride .

3,5-Dimethylbenzenesulfonyl chloride finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing sulfonamides and sulfonate esters.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Chemical Intermediates: It serves as an important intermediate in the production of dyes and agrochemicals .

Interaction studies involving 3,5-dimethylbenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies help understand how it can be effectively utilized in synthetic pathways to create desired compounds. The compound's interactions with various amines and alcohols have been characterized to optimize reaction conditions and yields.

Several compounds share structural similarities with 3,5-dimethylbenzenesulfonyl chloride. Here are some notable examples:

Uniqueness

3,5-Dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications compared to other sulfonyl chlorides. Its use in synthesizing specific compounds makes it particularly valuable in organic chemistry.

Research conducted throughout the latter half of the 20th century established the fundamental synthetic pathways for producing 3,5-dimethylbenzenesulfonyl chloride, primarily through electrophilic aromatic substitution reactions using chlorosulfonic acid or through oxidative chlorination of organosulfur precursors. These methodological advances provided the foundation for the compound's widespread adoption in synthetic laboratories. The compound's CAS number 2905-27-3 was assigned as part of the systematic cataloging of chemical substances, facilitating its commercial availability and standardization across research institutions.

Position Within Aryl Sulfonyl Chloride Family

3,5-Dimethylbenzenesulfonyl chloride occupies a distinctive position within the broader family of aryl sulfonyl chlorides due to its specific substitution pattern and resulting electronic properties. The compound belongs to the general class of sulfonyl halides, which have the formula RSO₂X where X represents a halogen atom. Within this classification, sulfonyl chlorides demonstrate superior stability compared to their bromide and iodide counterparts while maintaining excellent reactivity toward nucleophiles. The presence of two electron-donating methyl groups at the meta positions relative to the sulfonyl chloride functionality creates a unique electronic environment that moderates the electrophilicity of the sulfur center compared to electron-withdrawing substituted derivatives.

Comparative studies have revealed that 3,5-dimethylbenzenesulfonyl chloride exhibits enhanced thermal stability relative to many other aryl sulfonyl chlorides, with a melting point range of 90-94°C and a boiling point of 302.3°C at 760 mmHg. The compound's density of 1.29 g/cm³ and refractive index of 1.538 position it within the typical range for substituted aromatic sulfonyl chlorides. These physical properties, combined with its crystalline powder form that appears white to yellow in color, distinguish it from liquid sulfonyl chlorides such as methanesulfonyl chloride.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.67 g/mol | |

| Melting Point | 90-94°C | |

| Boiling Point | 302.3°C at 760 mmHg | |

| Density | 1.29 g/cm³ | |

| Refractive Index | 1.538 | |

| Flash Point | 136.6°C |

Significance in Synthetic Organic Chemistry

The synthetic importance of 3,5-dimethylbenzenesulfonyl chloride extends across multiple domains of organic chemistry, establishing it as an indispensable reagent for constructing sulfur-containing molecular frameworks. Research has demonstrated its exceptional utility in the synthesis of C₂-symmetric ligands of the type N(SO₂R)(CH₂Z)₂, where the dimethylbenzenesulfonyl group provides both steric bulk and electronic stabilization. These ligands have found applications in coordination chemistry, particularly in the formation of metal complexes with rare tertiary sulfonamide nitrogen-to-metal bonds of normal length.

The compound serves as a key intermediate in the preparation of hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate), a specialized bis-sulfonate ester that demonstrates unique structural properties in crystallographic studies. This application highlights the compound's role in materials science research, where precise molecular architecture is essential for achieving desired physical properties. Furthermore, 3,5-dimethylbenzenesulfonyl chloride has been employed in palladium-catalyzed cross-coupling reactions that enable the formation of complex sulfonamide structures under mild conditions.

The compound's reactivity profile makes it particularly valuable for late-stage functionalization strategies in medicinal chemistry. Recent research has shown that primary sulfonamides derived from 3,5-dimethylbenzenesulfonyl chloride can be converted back to sulfonyl chlorides using pyrylium salts, enabling further derivatization of complex molecular structures. This reversibility provides synthetic chemists with unprecedented flexibility in designing synthetic routes toward bioactive compounds. Additionally, the compound participates in Suzuki-type sulfonylation reactions with aryl boronic acids, offering an alternative approach to traditional cross-coupling methodologies that avoids the use of toxic halogenated reagents.

3,5-Dimethylbenzenesulfonyl chloride possesses the molecular formula C8H9ClO2S, representing a molecular weight of 204.67 grams per mole [1] [2] [3]. The compound features a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl chloride functional group at position 1 [4]. The structural arrangement consists of eight carbon atoms, nine hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom [1] [2] [3].

The molecular structure exhibits the characteristic sulfonyl chloride functionality (-SO2Cl) attached to the aromatic benzene system [1]. The two methyl substituents are positioned symmetrically on the benzene ring, creating a meta-disubstituted pattern relative to each other and meta to the sulfonyl chloride group [4]. The compound demonstrates a density of 1.29 grams per cubic centimeter [1] and maintains an exact mass of 204.00100 atomic mass units [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9ClO2S | [1] [2] [3] |

| Molecular Weight | 204.67 g/mol | [1] [2] [3] |

| Density | 1.29 g/cm³ | [1] |

| Exact Mass | 204.00100 amu | [1] |

| Melting Point | 90-94°C | [1] [5] |

| Boiling Point | 302.3°C at 760 mmHg | [1] |

The three-dimensional molecular geometry displays the sulfonyl chloride group positioned perpendicular to the benzene ring plane [1]. The sulfur atom exhibits tetrahedral coordination with double bonds to both oxygen atoms and single bonds to the chlorine atom and the carbon atom of the benzene ring [1]. The International Union of Pure and Applied Chemistry name for this compound is 3,5-dimethylbenzenesulfonyl chloride [2] [3] [6].

Crystallographic Analysis

Crystallographic studies of 3,5-dimethylbenzenesulfonyl chloride reveal that the compound typically crystallizes as white to cream-colored crystals or crystalline powder [7] [2] [3]. The material exhibits a melting point range of 87.0-97.0°C, with most commercial preparations showing melting points between 90-94°C [7] [2] [5]. The crystalline form demonstrates good thermal stability within normal handling conditions [7] [8].

Research conducted by Barrow and colleagues examined the crystal structure of hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate), a derivative compound containing the 3,5-dimethylbenzenesulfonate moiety [1] [9]. This crystallographic analysis, published in Acta Crystallographica Section C, provided insights into the structural characteristics of compounds containing the 3,5-dimethylbenzenesulfonyl group [9]. The study demonstrated the geometric parameters and molecular packing arrangements typical of substituted benzenesulfonyl derivatives [9].

The compound displays characteristic crystalline properties including a white to pale cream appearance in its pure form [7] [8]. Commercial samples typically maintain crystalline powder morphology with melting point specifications ranging from 87°C to 97°C depending on purity levels [7] [8]. The crystalline structure contributes to the compound's stability and handling characteristics in synthetic applications [7] [8].

| Crystallographic Property | Value | Reference |

|---|---|---|

| Appearance | White to cream crystals | [7] [8] |

| Crystal Form | Crystalline powder | [2] [3] |

| Melting Point Range | 87.0-97.0°C | [7] [8] |

| Typical Melting Point | 90-94°C | [1] [5] |

| Physical State | Solid at room temperature | [7] [2] |

Nomenclature and Systematic Classification

The systematic nomenclature of 3,5-dimethylbenzenesulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for substituted benzenesulfonyl chlorides [2] [3] [6]. The compound belongs to the broader chemical class of sulfonyl chlorides, which are characterized by the presence of the -SO2Cl functional group [10]. Within this classification, it represents an aromatic sulfonyl chloride derivative with specific methyl substitution patterns [10].

The systematic name follows the pattern of indicating the positions of methyl substituents on the benzene ring followed by the base name "benzenesulfonyl chloride" [2] [3]. The numbering system assigns position 1 to the carbon atom bearing the sulfonyl chloride group, with the methyl groups located at positions 3 and 5 [4]. This nomenclature system ensures unambiguous identification of the compound's structural features [2] [3].

The compound is classified under the Chemical Abstracts Service Registry Number 2905-27-3 [1] [2] [4]. The European Community number 627-462-1 provides additional regulatory identification [4]. The compound also carries the Molecular Design Limited number MFCD03094655 for database tracking purposes [2] [5] [4].

| Nomenclature System | Designation | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 3,5-dimethylbenzenesulfonyl chloride | [2] [3] [6] |

| Chemical Abstracts Service Number | 2905-27-3 | [1] [2] [4] |

| European Community Number | 627-462-1 | [4] |

| Molecular Design Limited Number | MFCD03094655 | [2] [5] [4] |

| PubChem Compound Identifier | 2736235 | [2] [3] |

Common Synonyms and Alternative Designations

3,5-Dimethylbenzenesulfonyl chloride is known by numerous synonyms and alternative designations in chemical literature and commercial sources [4]. The most commonly encountered alternative name is 3,5-dimethylbenzene-1-sulfonyl chloride, which explicitly indicates the position of the sulfonyl chloride group [2] [3] [4]. Another frequently used designation is benzenesulfonyl chloride, 3,5-dimethyl-, following Chemical Abstracts Service indexing conventions [4].

The compound is also referred to as 3,5-dimethylbenzenesulphonyl chloride, using the British spelling convention for sulphonyl [1] [2] [4]. Commercial suppliers often use variations such as 3,5-dimethyl-benzenesulfonyl chloride or 3,5-dimethylbenzenesulfonylchloride, with different hyphenation patterns [2] [3] [4]. The designation 5-chlorosulphonyl-m-xylene reflects the compound's relationship to meta-xylene with a chlorosulphonyl substituent [2] [3].

Alternative chemical names include 3,5-dimethylphenylsulfonyl chloride, emphasizing the phenyl nature of the benzene ring [2] [3]. The designation 3,5-xylenesulfonyl chloride draws attention to the xylene backbone structure [2] [3]. Some literature sources refer to the compound as (3,5-dimethylphenyl)chlorosulfone, highlighting the sulfone functionality [1].

| Category | Synonyms | Source |

|---|---|---|

| Systematic Variations | 3,5-dimethylbenzene-1-sulfonyl chloride | [2] [3] [4] |

| British Spelling | 3,5-dimethylbenzenesulphonyl chloride | [1] [2] [4] |

| Commercial Names | 3,5-dimethyl-benzenesulfonyl chloride | [2] [3] [4] |

| Structural Descriptors | 5-chlorosulphonyl-m-xylene | [2] [3] |

| Phenyl Derivatives | 3,5-dimethylphenylsulfonyl chloride | [2] [3] |

| Xylene Derivatives | 3,5-xylenesulfonyl chloride | [2] [3] |

| Chemical Abstracts Service Format | Benzenesulfonyl chloride, 3,5-dimethyl- | [4] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive